molecular formula C18H28F6N4O10S2 B12736374 N,N'-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) CAS No. 147529-98-4

N,N'-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate)

Cat. No.: B12736374
CAS No.: 147529-98-4
M. Wt: 638.6 g/mol
InChI Key: QIFHKCCWNRLHTL-AQEKLAMFSA-N
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Description

N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of acetylserinyl groups and a cystamine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) typically involves the reaction of cystamine with O-acetylserine under specific conditions. The process begins with the protection of the amino groups in cystamine, followed by the acetylation of serine. The final step involves the formation of the bis(trifluoroacetate) salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond in the cystamine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to yield free thiol groups.

    Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Various nucleophiles can be used to substitute the acetyl groups, depending on the desired product.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free thiol-containing compounds.

    Substitution: Derivatives with different functional groups replacing the acetyl groups.

Scientific Research Applications

N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in studies involving protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting oxidative stress-related conditions.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) involves its interaction with biological molecules through its reactive functional groups. The disulfide bond in the cystamine core can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. The acetylserinyl groups can participate in various biochemical pathways, affecting enzyme activity and protein function.

Comparison with Similar Compounds

Properties

CAS No.

147529-98-4

Molecular Formula

C18H28F6N4O10S2

Molecular Weight

638.6 g/mol

IUPAC Name

[(2S)-3-[2-[2-[[(2S)-3-acetyloxy-2-aminopropanoyl]amino]ethyldisulfanyl]ethylamino]-2-amino-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H26N4O6S2.2C2HF3O2/c1-9(19)23-7-11(15)13(21)17-3-5-25-26-6-4-18-14(22)12(16)8-24-10(2)20;2*3-2(4,5)1(6)7/h11-12H,3-8,15-16H2,1-2H3,(H,17,21)(H,18,22);2*(H,6,7)/t11-,12-;;/m0../s1

InChI Key

QIFHKCCWNRLHTL-AQEKLAMFSA-N

Isomeric SMILES

CC(=O)OC[C@@H](C(=O)NCCSSCCNC(=O)[C@H](COC(=O)C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)OCC(C(=O)NCCSSCCNC(=O)C(COC(=O)C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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